6-Heptynoic acid

Beschreibung

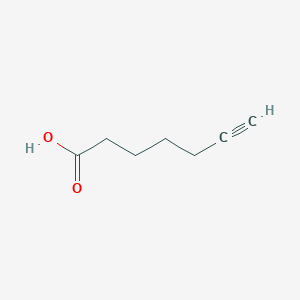

Structure

3D Structure

Eigenschaften

IUPAC Name |

hept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCPMJGTZUVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402600 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30964-00-2 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HEPTYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 6-Heptynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-heptynoic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and chemical probes. This document details a primary synthetic pathway, purification protocols, and the underlying chemical principles.

Synthesis of this compound via Oxidation of 6-Heptyn-1-ol (B114416)

A common and effective method for the preparation of this compound is the oxidation of the commercially available primary alcohol, 6-heptyn-1-ol. The Jones oxidation, utilizing a chromic acid solution, is a robust method for this transformation.

Reaction Principle

The Jones oxidation employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid (H₂CrO₄).[1][2] This potent oxidizing agent converts primary alcohols first to aldehydes, which, in the aqueous environment, are further oxidized to carboxylic acids.[3][4] The terminal alkyne group of the substrate is generally stable under these reaction conditions.[3]

The overall stoichiometry for the oxidation of a primary alcohol to a carboxylic acid with chromic acid is:

4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ + 11 H₂O → 4 [Cr(H₂O)₆]³⁺ + 3 RCOOH

Experimental Protocol: Jones Oxidation of 6-Heptyn-1-ol

This protocol is a representative procedure for the Jones oxidation of a primary alcohol.

Materials:

-

6-Heptyn-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

Preparation of the Jones Reagent (2.5 M):

-

In a beaker, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of deionized water.

-

Carefully and slowly add 25 mL of concentrated sulfuric acid to the solution with stirring.

-

Cool the mixture in an ice-water bath to maintain the temperature between 0 and 5 °C.

Oxidation Reaction:

-

Dissolve 6-heptyn-1-ol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-water bath.

-

Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 35 °C.

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC). The reaction is typically rapid.

-

The disappearance of the orange color of the Cr(VI) reagent and the formation of a green precipitate of Cr(III) salts indicate the progress of the reaction.

Work-up and Isolation:

-

Once the reaction is complete, quench any excess Jones reagent by the dropwise addition of isopropanol until the orange color is no longer present.

-

Decant the acetone solution from the green chromium salts.

-

Wash the chromium salts with additional portions of acetone and combine the acetone fractions.

-

Remove the bulk of the acetone using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by several methods, with vacuum distillation being the most common for this compound. For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Vacuum Distillation

Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition at elevated temperatures.

Physical Data for Distillation:

| Property | Value |

| Boiling Point (at 1 mmHg) | 93-94 °C |

| Density (at 25 °C) | 0.997 g/mL |

| Refractive Index (n20/D) | 1.451 |

Experimental Protocol:

-

Set up a short-path distillation apparatus suitable for vacuum distillation.

-

Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

-

Connect the apparatus to a vacuum pump, ensuring all joints are well-sealed. A cold trap between the apparatus and the pump is recommended to protect the pump.

-

Gradually apply the vacuum.

-

Once the desired pressure is reached (e.g., around 1 mmHg), begin heating the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point (93-94 °C at 1 mmHg).

-

After the distillation is complete, cool the system to room temperature before releasing the vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest purity, such as in drug development, preparative HPLC is a powerful purification technique.

General Principles:

-

Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from any impurities. This involves screening different stationary phases (e.g., C18) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

-

Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter. The flow rate and injection volume are increased proportionally to the column dimensions to maintain the separation performance.

-

Fraction Collection: A fraction collector is used to isolate the eluent containing the purified this compound as it exits the column.

A representative, unoptimized starting point for method development could be:

-

Column: A preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm for the carboxylic acid group).

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 30964-00-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 93-94 °C at 1 mmHg |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index | n20/D 1.451 |

Commercially Available Purities

| Supplier Purity |

| 90% |

| 95% |

| >94.0% (GC) |

| 98% |

Note: Yields for the synthesis of this compound are highly dependent on the specific reaction conditions and scale and are not consistently reported in the readily available literature. However, Jones oxidations of primary alcohols to carboxylic acids are generally high-yielding.

Visualizations

Caption: Synthesis of this compound via Jones Oxidation.

Caption: Purification workflow for this compound.

References

6-Heptynoic acid chemical properties and structure

An In-depth Technical Guide to 6-Heptynoic Acid: Chemical Properties and Structure

Introduction

This compound (CAS No. 30964-00-2) is a medium-chain, unsaturated fatty acid characterized by a terminal alkyne group.[1][2] This bifunctional molecule, containing both a carboxylic acid and a triple bond, serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structure allows for diverse chemical transformations, making it a significant reagent in pharmaceutical research, materials science, and the development of specialty chemicals.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound consists of a seven-carbon chain with a carboxylic acid at one terminus and a triple bond between the sixth and seventh carbon atoms. This structure combines the reactivity of both a carboxylic acid and a terminal alkyne.

| Identifier | Value |

| IUPAC Name | hept-6-ynoic acid |

| CAS Number | 30964-00-2 |

| Molecular Formula | C₇H₁₀O₂ |

| SMILES | C#CCCCCC(=O)O |

| InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) |

| InChIKey | OFCPMJGTZUVUSM-UHFFFAOYSA-N |

Physicochemical Properties

At room temperature, this compound is a colorless to pale yellow liquid or oil with a pungent odor. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, diethyl ether, and is miscible with dimethylformamide.

| Property | Value |

| Molecular Weight | 126.15 g/mol |

| Melting Point | 22 °C |

| Boiling Point | 93-94 °C at 1 mmHg |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.451 |

| Flash Point | >113 °C (>235.4 °F) |

| pKa (Predicted) | 4.69 ± 0.10 |

Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and diverse applications. The carboxylic acid can undergo standard reactions like esterification and amide bond formation, while the terminal alkyne is available for reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), coupling reactions, and polymerization.

This reactivity makes it a key intermediate in various fields:

-

Pharmaceutical Research : The alkyne group allows for its use in click chemistry to conjugate with other molecules. It is a precursor for synthesizing complex organic compounds, including some used in drug manufacturing for conditions like prostate carcinoma and as cholinesterase inhibitors.

-

Materials Science : It is used to prepare boradiazaindacenes (BODIPY dyes), which are fluorescent compounds with diverse applications. Its esters can also serve as monomers for polymer production.

-

Biochemical Probes : The ability to act as a fluorescent probe for studying lipid bilayers has been demonstrated.

Experimental Protocols: Synthesis

While specific, detailed protocols require access to proprietary or subscription-based literature, common laboratory synthesis methods are well-described in principle.

General Protocol for Synthesis via Carboxylation of an Acetylide

A prevalent laboratory method involves the formation of an acetylide from a terminal alkyne, followed by carboxylation with carbon dioxide.

Methodology:

-

Deprotonation : 1-Hexyne (the precursor providing the 6-carbon chain with a terminal alkyne) is treated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) to form the corresponding sodium or lithium acetylide.

-

Carboxylation : The acetylide anion, a potent nucleophile, is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile.

-

Acidification : The resulting carboxylate salt is acidified in an aqueous workup (e.g., with dilute HCl or H₂SO₄) to yield the final product, this compound.

-

Purification : The crude product is typically extracted with an organic solvent (like diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

¹H NMR : Proton NMR spectra are available for this compound, which can confirm the presence of protons in different chemical environments, such as the terminal alkyne proton, the alpha-protons to the carbonyl group, and the methylene (B1212753) protons along the carbon chain.

-

¹³C NMR : Carbon NMR provides information on the number and type of carbon atoms, including the characteristic signals for the alkyne carbons and the carbonyl carbon.

-

IR Spectroscopy : Infrared spectra can identify key functional groups, with characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C and ≡C-H stretches of the terminal alkyne.

-

Mass Spectrometry : GC-MS data can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

-

Handling : It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry place (recommended 2-8°C) in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or polymerization. It should be kept away from strong oxidizing agents, bases, and sources of ignition.

References

6-Heptynoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-heptynoic acid, a versatile bifunctional molecule with applications in synthetic chemistry and biomedical research. This document details its chemical and physical properties, provides an overview of its synthesis, and explores its significant role as a building block in the construction of complex molecules, including fluorescent dyes and bioconjugates. Spectroscopic data are summarized for easy reference, and key experimental workflows are visualized. While its direct involvement in specific signaling pathways is not extensively documented, its utility as a chemical probe in biological systems is an active area of investigation.

Introduction

This compound (CAS No. 30964-00-2) is a seven-carbon carboxylic acid featuring a terminal alkyne group. This unique structure, combining a reactive carboxylic acid and a versatile alkyne, makes it a valuable reagent in organic synthesis and chemical biology. The carboxylic acid moiety allows for straightforward derivatization, such as esterification or amidation, while the terminal alkyne is a key functional group for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These characteristics have led to its use in diverse applications, from the synthesis of fluorescent probes to the modification of biomolecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and is miscible with dimethylformamide.[1] Its solubility in water is limited due to the hydrophobic nature of its carbon chain.[3]

| Property | Value | Reference(s) |

| CAS Number | 30964-00-2 | |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | |

| Boiling Point | 93-94 °C at 1 mmHg | [4] |

| Density | 0.997 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.451 | [4] |

Synthesis of this compound

Experimental Protocol Overview:

-

Deprotonation of 1-Hexyne: 1-Hexyne is treated with a strong base, such as sodium amide or a Grignard reagent (e.g., ethylmagnesium bromide), in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding hexynylide anion.

-

Carboxylation: The resulting acetylide is then reacted with carbon dioxide (either as a gas bubbled through the solution or as solid dry ice). This reaction forms the carboxylate salt.

-

Acidification: The reaction mixture is subsequently acidified with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding this compound.

-

Purification: The crude product is typically purified by extraction and subsequent vacuum distillation.[5]

Disclaimer: This is a general overview of a common synthetic route. Researchers should consult the primary literature and perform appropriate risk assessments before attempting this synthesis. Handling of strong bases and anhydrous reaction conditions requires specialized laboratory techniques.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (ppm) |

| -COOH | ~11.2 |

| -CH₂-COOH | 2.394 |

| -CH₂-C≡ | 2.224 |

| ≡C-H | 1.980 |

| Internal -CH₂- | 1.760, 1.591 |

| ¹³C NMR | Chemical Shift (ppm) |

| C=O | Not available in search results |

| ≡C-H | Not available in search results |

| -C≡ | Not available in search results |

| Alkyl carbons | Not available in search results |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| ~3300 | C-H stretch (alkyne) | |

| 2950-2850 | C-H stretch (alkyl) | |

| 2140-2100 | C≡C stretch (alkyne) | |

| 1780-1710 | C=O stretch (carboxylic acid) |

| Mass Spectrometry | m/z | Assignment |

| 126 | [M]⁺ (Molecular Ion) |

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of chemical and biological research.

Click Chemistry

The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and specific covalent linkage of this compound derivatives to molecules bearing an azide (B81097) group, forming a stable triazole linkage. This has been widely exploited for the bioconjugation of proteins, nucleic acids, and other biomolecules, as well as for the labeling of cells.[6]

Experimental Protocol Overview for a Typical CuAAC Reaction:

-

Activation of Carboxylic Acid: The carboxylic acid of this compound is often activated (e.g., as an N-hydroxysuccinimide ester) to facilitate its conjugation to a primary amine on a molecule of interest.

-

Preparation of Reaction Components: The alkyne-modified molecule and an azide-containing partner are dissolved in a suitable solvent, often a mixture of water and a co-solvent like DMSO or t-butanol.

-

Catalyst Preparation: A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA) are prepared.

-

Reaction Initiation: The catalyst is added to the mixture of the alkyne and azide to initiate the cycloaddition.

-

Incubation: The reaction is allowed to proceed at room temperature.

-

Purification: The resulting triazole-linked conjugate is purified from the reaction mixture.

References

Navigating the Solubility Landscape of 6-Heptynoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptynoic acid, a C7 alkynoic acid, presents a unique combination of a hydrophilic carboxylic acid head and a hydrophobic seven-carbon tail with a terminal alkyne group. This structure dictates its solubility profile, a critical parameter in its application as a synthetic intermediate in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility. This enables researchers to generate the specific data required for their applications.

Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its polar carboxylic acid group and its nonpolar hydrocarbon chain. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the C7 alkyl chain contributes to its affinity for nonpolar environments. As a general principle for carboxylic acids, solubility in water decreases as the carbon chain length increases.[1][2] Conversely, solubility in nonpolar organic solvents tends to increase with the length of the hydrocarbon tail.

Qualitative Solubility Data

| Solvent | CAS Number | Solubility | Source |

| Dimethylformamide (DMF) | 68-12-2 | Miscible | [3][4][5] |

| Ethanol | 64-17-5 | Moderately Soluble | [3] |

| Acetone | 67-64-1 | Moderately Soluble | [3] |

| Diethyl Ether | 60-29-7 | Moderately Soluble | [3] |

| Water | 7732-18-5 | Sparingly Soluble | [3][6] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain the specific quantitative data required for their work, a detailed experimental protocol for determining the solubility of this compound is provided below. This method is based on the isothermal equilibrium technique, a common and reliable method for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation such as gas chromatography or titration apparatus)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. The filtration should be performed quickly to minimize any temperature change.

-

Record the final volume in the volumetric flask.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Quantify the amount of this compound in the experimental sample by comparing its response to the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative behavior is consistent with that of a medium-chain carboxylic acid. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the design of synthetic routes, purification processes, and formulation development involving this versatile molecule.

References

Spectroscopic Profile of 6-Heptynoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-heptynoic acid, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No. 30964-00-2) is a seven-carbon carboxylic acid containing a terminal alkyne group. This bifunctional molecule serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This guide presents a consolidated resource of its spectral properties.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.2 | br s | 1H | -COOH |

| 2.39 | t | 2H | H-2 |

| 2.22 | dt | 2H | H-5 |

| 1.98 | t | 1H | H-7 |

| 1.76 | p | 2H | H-3 |

| 1.59 | p | 2H | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 179.5 | C-1 (C=O) |

| 83.5 | C-6 |

| 68.8 | C-7 |

| 33.4 | C-2 |

| 27.8 | C-4 |

| 24.0 | C-3 |

| 17.8 | C-5 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and terminal alkyne functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 | Broad | O-H stretch |

| 3310 | Sharp | ≡C-H stretch |

| 2940, 2860 | C-H stretch (aliphatic) | |

| 2118 | Weak | C≡C stretch |

| 1710 | Strong | C=O stretch |

| 1430 | O-H bend | |

| 1290 | C-O stretch | |

| 630 | Strong | ≡C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 1.4 | [M]⁺ (Molecular Ion) |

| 111 | 12.8 | [M - CH₃]⁺ |

| 97 | 11.9 | [M - C₂H₅]⁺ |

| 81 | 100.0 | [M - COOH]⁺ |

| 67 | 45.2 | [C₅H₇]⁺ |

| 55 | 13.4 | [C₄H₇]⁺ |

| 41 | 55.6 | [C₃H₅]⁺ |

| 39 | 38.9 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-200 ppm.

FT-IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat this compound is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the carboxylic acid may be derivatized (e.g., esterified) to improve its volatility. The sample is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

A Technical Guide to High-Purity 6-Heptynoic Acid for Researchers and Drug Development Professionals

Introduction: 6-Heptynoic acid (CAS 30964-00-2) is a versatile carboxylic acid featuring a terminal alkyne functional group. This unique structure makes it a valuable reagent in various biochemical and pharmaceutical research applications, particularly as a building block in organic synthesis and as a key component in "click chemistry" reactions. Its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific conjugation of molecules, making it an indispensable tool for researchers in drug development, proteomics, and chemical biology. This guide provides an in-depth overview of commercially available high-purity this compound, its synthesis, and its applications.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers, with purities typically ranging from 90% to over 98%. The primary analytical method for purity assessment is gas chromatography (GC), often coupled with a flame ionization detector (GC-FID). Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on potential impurities.

| Supplier | Stated Purity | Analytical Method | Notes |

| Sigma-Aldrich | ≥90% | GC | CoA available upon request. |

| GFS Chemicals | ≥97.5%[1] | GC-FID | |

| Thermo Fisher Scientific (Alfa Aesar) | 95% | Not specified | |

| MedChemExpress | ≥97% | Not specified | For research use only. |

| ChemScene | ≥97%[2] | Not specified | |

| Oakwood Chemical | 97% | Not specified |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of a terminal alkyne, such as 1-hexyne (B1330390), via a Grignard reagent or by deprotonation with a strong base followed by reaction with carbon dioxide. A general procedure is outlined below, adapted from common organic synthesis methodologies[3].

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Under an inert atmosphere, dissolve 1-hexyne in dry THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi in hexanes to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium acetylide.

-

In a separate container, crush a sufficient amount of dry ice.

-

Carefully and quickly, add the crushed dry ice to the reaction mixture. An excess of carbon dioxide is necessary.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Once at room temperature, quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Application in Click Chemistry: Labeling of a Biomolecule

This compound is frequently used to introduce a terminal alkyne "handle" onto a biomolecule of interest. This handle can then be used for subsequent "click" reactions with azide-functionalized molecules, such as fluorescent dyes or affinity tags. The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

Alkyne-functionalized biomolecule (e.g., a protein labeled with this compound)

-

Azide-functionalized detection reagent (e.g., a fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Dissolve the alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).

-

Add the azide-functionalized detection reagent.

-

Prepare a fresh stock solution of the catalyst premix by combining CuSO₄ and THPTA in water.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or SDS-PAGE if a protein is being labeled.

-

Purify the labeled biomolecule using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents.

Visualizations

Below are diagrams illustrating the synthesis of this compound and a typical experimental workflow for its use in biomolecule labeling via click chemistry.

Caption: Synthesis of this compound from 1-Hexyne.

Caption: Workflow for biomolecule labeling using this compound.

Signaling Pathways

It is important to note that this compound is not known to be a direct participant in cellular signaling pathways in the way that endogenous fatty acids are. Instead, its utility lies in its role as a chemical tool to study these pathways. For instance, it can be used in metabolic labeling experiments to track the incorporation of fatty acids into various biomolecules and to identify proteins that are post-translationally modified with lipids. The alkyne group serves as a bioorthogonal handle for subsequent detection and analysis, allowing researchers to probe the dynamics of fatty acid metabolism and its role in signaling cascades without directly perturbing the signaling events themselves. The study of fatty acid signaling is a complex field involving receptors like FFAR1 and CD36 and downstream pathways that regulate metabolism, inflammation, and cellular proliferation.

References

An In-depth Technical Guide to the Natural Occurrence and Analogues of 6-Heptynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptynoic acid, a short-chain acetylenic fatty acid, is not found in significant quantities in nature. However, a diverse array of its structural analogues, primarily long-chain acetylenic fatty acids, are naturally occurring secondary metabolites in various plant and marine species. These analogues exhibit a range of promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them compelling targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of prominent this compound analogues, their biological activities with available quantitative data, detailed experimental protocols for their isolation and analysis, and insights into their mechanisms of action through various signaling pathways.

Introduction

Acetylenic fatty acids are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds. While this compound itself is primarily a synthetic building block, its longer-chain analogues are synthesized by a variety of organisms and contribute to their chemical defense and signaling systems. This guide focuses on four key naturally occurring analogues: Tariric Acid, Santalbic Acid (Ximenynic Acid), Stearolic Acid, and Crepenynic Acid. Understanding their natural sources, bioactivities, and modes of action is crucial for harnessing their therapeutic potential.

Natural Occurrence of this compound Analogues

The primary natural sources of these acetylenic fatty acids are the seed oils of specific plant families. Marine organisms, such as sponges, are also known to produce a variety of acetylenic lipids.

| Analogue | Chemical Structure | Primary Natural Sources | Concentration in Source |

| Tariric Acid | CH₃(CH₂)₁₀C≡C(CH₂)₄COOH | Seed oil of Picramnia sow (Simaroubaceae family) and other Picramnia species.[1] | Can be up to 95% of the seed oil in Picramnia sow.[1] |

| Santalbic Acid | CH₃(CH₂)₅CH=CHC≡C(CH₂)₇COOH | Seed oils of plants in the Santalaceae, Olacaceae, and Opiliaceae families, notably Santalum album (Sandalwood).[2] | Can reach up to 95% of the total fatty acids in the seed oil.[2] |

| Stearolic Acid | CH₃(CH₂)₇C≡C(CH₂)₇COOH | Seed oils of plants in the Santalaceae family.[1] | Present in the seed oil of Santalum spicatum at approximately 1%, alongside higher concentrations of santalbic acid. |

| Crepenynic Acid | CH₃(CH₂)₄C≡CCH₂CH=CH(CH₂)₇COOH | Seed oil of Crepis foetida (Compositae family). | Found in high concentrations, up to 60% of the oil extract. |

Biological Activities and Quantitative Data

These acetylenic fatty acids have been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Table 3.1: Antimicrobial Activity

| Analogue | Activity | Test Organism | MIC (Minimum Inhibitory Concentration) |

| Scleropyric Acid (related acetylenic acid) | Antimycobacterial | Mycobacterium tuberculosis | 25 µg/mL |

| Scleropyric Acid (related acetylenic acid) | Antiplasmodial | Plasmodium falciparum | 7.2 µg/mL |

Table 3.2: Anti-inflammatory and Cytotoxic Activity

| Analogue | Activity | Assay/Cell Line | IC₅₀ (Half-maximal Inhibitory Concentration) |

| Ximenynic Acid | Anti-inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | Significantly inhibits COX-1 expression |

| Ximenynic Acid | Cytotoxicity | HepG2 (Human hepatoma cell line) | Induces apoptosis and cell cycle arrest |

Signaling Pathways and Mechanisms of Action

The unique chemical structures of these acetylenic fatty acids allow them to interact with various cellular targets and modulate signaling pathways.

Ximenynic Acid (Santalbic Acid)

Ximenynic acid has been shown to exert its anticancer effects on HepG2 human hepatoma cells through a multi-targeted mechanism. It induces cell cycle arrest at the G1/S phase and promotes apoptosis.

-

Cell Cycle Arrest: Ximenynic acid inhibits the expression of the cell cycle-associated protein GCN5L2 and the mRNA of cyclin D3 and cyclin E1.

-

Apoptosis Induction: It suppresses the expression of the anti-apoptotic protein SIRT1 and activates caspase-3, a key executioner of apoptosis.

-

Anti-Angiogenesis: The expression of angiogenesis-associated genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C, is suppressed by ximenynic acid.

-

Anti-inflammatory Action: Ximenynic acid selectively inhibits the expression of cyclooxygenase-1 (COX-1) mRNA and protein, without significantly affecting COX-2.

References

Methodological & Application

Application Notes and Protocols for 6-Heptynoic Acid in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptynoic acid is a versatile building block in chemical synthesis, particularly valued for its terminal alkyne functionality which allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne (this compound) and an azide-containing molecule.[1][2] The presence of the carboxylic acid group provides a convenient handle for subsequent functionalization, making this compound a valuable tool in bioconjugation, drug discovery, and materials science.[3]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, often proceeding with high efficiency in aqueous environments.[4][5] This application note provides detailed protocols for the use of this compound in CuAAC reactions, guidance on purification of the resulting triazole products, and an overview of its applications.

Key Applications

The dual functionality of this compound makes it suitable for a variety of applications:

-

Bioconjugation: The carboxylic acid can be activated to form amide bonds with proteins, peptides, or other biomolecules either before or after the click reaction. This allows for the site-specific labeling of biological macromolecules with probes, tags, or therapeutic agents.[3][6]

-

Drug Discovery: The triazole core is a common scaffold in medicinal chemistry.[7] this compound can be used to synthesize libraries of triazole-containing compounds for screening as potential drug candidates. The carboxylic acid moiety can be used to attach the triazole core to other pharmacophores or to improve the pharmacokinetic properties of a molecule.

-

Materials Science: The robust nature of the triazole linkage and the ability to introduce functionality via the carboxylic acid make this compound a useful monomer or surface modification agent in the development of functional polymers and materials.[8]

-

Synthesis of Complex Molecules: It serves as a precursor for creating diverse chemical structures, including fluorescent dyes like BODIPY and natural products.[]

Experimental Protocols

The following are generalized protocols for the copper-catalyzed click reaction of this compound with an azide (B81097). The optimal conditions may vary depending on the specific azide used and should be determined empirically.

Protocol 1: General Aqueous CuAAC Protocol

This protocol is suitable for many water-soluble azides and is commonly used in bioconjugation.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer

-

Degassed water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF) or water if soluble.

-

Prepare a 10 mM stock solution of the azide in a compatible solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate in degassed water.

-

Prepare a 500 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.

-

Prepare a 100 mM stock solution of the THPTA or TBTA ligand in degassed water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound (final concentration 1-10 mM) and the azide (1-1.2 equivalents relative to the alkyne).

-

Add the appropriate buffer to bring the reaction to the desired volume.

-

Add the copper(II) sulfate solution to a final concentration of 1-2 mM.

-

Add the ligand solution to a final concentration of 5-10 mM (a 5:1 ligand to copper ratio is common).[10]

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-50 mM.

-

Gently vortex the reaction mixture.

-

Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

-

Protocol 2: CuAAC in an Organic Co-solvent System

This protocol is suitable for reactants that have limited solubility in purely aqueous solutions.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the azide (1-1.2 equivalents) in a mixture of THF (or DMF) and water (e.g., 1:1 or 4:1 v/v).

-

Add DIPEA (2-4 equivalents).

-

Add CuI or CuBr (0.05-0.2 equivalents).

-

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography or HPLC.

-

Data Presentation

The following tables summarize typical reaction conditions and reported yields for copper-catalyzed click reactions of various terminal alkynes, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Representative CuAAC Reaction Conditions and Yields

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuI (1 mol%) / Et₃N | Cyrene™ | 12 | 96 | [7] |

| Phenylacetylene | Benzyl azide | Cu/C (heterogeneous) | Dichloromethane (B109758) | Flow (800s) | 99.8 | [5] |

| Phenylacetylene | Benzyl azide | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | 0.67 | 96 | [11] |

| Phenylacetylene | Benzyl azide | [Cu(C18₆tren)]Br (0.05 mol%) | Toluene | 24 | 86 | [11] |

| Propargyl-DHPM | Various aryl azides | Cu(OAc)₂ / Sodium Ascorbate | Acetone/Water | N/A | 85 | [7] |

| 3-(4-azolophenyl) acrylic acid | Ethyl propiolate | CuI / Sodium Ascorbate | CH₃CN/H₂O | 2 | 90 | [1][12] |

Purification Protocols

The purification method for the triazole product of this compound will depend on its physical properties and the nature of the coupled azide.

Column Chromatography

For non-polar to moderately polar products, silica (B1680970) gel column chromatography is a standard purification method.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol (B129727) is typically effective. The polarity of the solvent system should be adjusted based on the polarity of the product, which can be initially assessed by TLC.

High-Performance Liquid Chromatography (HPLC)

For more polar products or for high-purity applications, reversed-phase HPLC is recommended.

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.

-

Detection: UV detection at a wavelength where the product absorbs (often around 254 nm for aromatic-containing triazoles).

A general gradient could be:

-

5-95% Acetonitrile in Water (with 0.1% TFA) over 20-30 minutes.

Visualizations

Experimental Workflow for a Typical CuAAC Reaction

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathway Diagram: Bioconjugation Strategy

Caption: A bioconjugation strategy utilizing this compound via post-click modification.

Conclusion

This compound is a highly valuable reagent for copper-catalyzed click chemistry, offering a reliable method for the introduction of a carboxylic acid-functionalized triazole moiety. The protocols provided herein offer a starting point for the successful application of this building block in a wide range of research and development settings. The high efficiency and versatility of the CuAAC reaction, coupled with the synthetic utility of the carboxylic acid group, ensure that this compound will continue to be a relevant tool for chemists and biologists alike.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. Click Chemistry [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Alkyne-Functionalized BODIPY Dyes using 6-Heptynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[1][2] Their tunable photophysical properties, achieved through chemical modifications at various positions of the BODIPY core, make them ideal candidates for a wide range of applications, including bioimaging, biosensing, and as components in photodynamic therapy.[1][2] The introduction of an alkyne functional group, such as that provided by 6-heptynoic acid, onto the BODIPY scaffold opens up possibilities for "click" chemistry reactions. This allows for the straightforward and efficient conjugation of BODIPY dyes to a variety of biomolecules, such as peptides, proteins, and nucleic acids, that have been modified to contain an azide (B81097) group.[3][4][5] This application note provides a detailed protocol for the synthesis of a BODIPY dye functionalized with this compound, creating a valuable tool for bioconjugation and targeted fluorescence labeling.

Synthesis Overview

The synthesis of a BODIPY dye functionalized with this compound can be achieved through a multi-step process. A common strategy involves the initial synthesis of a BODIPY core bearing a functional group, such as a hydroxyl or an amino group, which can then be coupled with this compound. This modular approach allows for the synthesis of a variety of alkyne-functionalized BODIPY dyes with different spectral properties by simply starting with a different BODIPY core.

The following protocol details a representative synthesis, which involves the preparation of a meso-hydroxyphenyl BODIPY dye followed by its esterification with this compound.

Data Presentation

Table 1: Spectroscopic Properties of Representative BODIPY Dyes

| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |

| BODIPY FL Alkyne | 526 | 540 | ~80,000 | >0.9 | - | [6] |

| Alkenyl-Substituted BODIPY | 500-650 | 520-670 | up to 88,200 | 0.14-0.96 | Dichloromethane (B109758) | [7] |

| meso-substituted BODIPY | 504 | 517 | - | 0.94 | Chloroform | [8] |

| Distyryl-substituted BODIPY | 644 | 664 | - | 0.82 | Chloroform | [8] |

Table 2: Reaction Conditions and Yields for Key Synthesis Steps

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| BODIPY Core Synthesis | 2,4-dimethylpyrrole (B27635), p-hydroxybenzaldehyde, DDQ, Et3N, BF3·OEt2 | Dichloromethane | Room Temp | 12-24 | 20-40 | [9] (adapted) |

| Esterification | BODIPY-OH, this compound, DCC, DMAP | Dichloromethane | Room Temp | 4-6 | 60-80 | (General esterification) |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Materials and Methods

-

2,4-Dimethylpyrrole

-

p-Hydroxybenzaldehyde

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (B128534) (Et₃N)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of meso-(p-hydroxyphenyl)-BODIPY

-

In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 2-3 drops) and stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the starting aldehyde is consumed, add a solution of DDQ (1.5 eq) in dichloromethane and stir the mixture for an additional 1-2 hours. The color of the solution will darken significantly.

-

Add triethylamine (Et₃N) (10 eq) to the reaction mixture and stir for 15 minutes.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (10 eq) and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water. Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the meso-(p-hydroxyphenyl)-BODIPY as a colored solid.

Protocol 2: Synthesis of BODIPY-6-Heptynoate

-

Dissolve the meso-(p-hydroxyphenyl)-BODIPY (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add a solution of DCC (1.2 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final BODIPY-6-heptynoate product.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of BODIPY-6-Heptynoate.

Applications and Future Perspectives

The synthesized BODIPY-6-heptynoate is a versatile fluorescent probe that can be used in a variety of "click" chemistry applications. The terminal alkyne allows for efficient conjugation to azide-modified biomolecules, enabling the targeted labeling of cells, proteins, and other biological structures.[3] This opens up avenues for advanced fluorescence microscopy, flow cytometry, and in vivo imaging studies. Furthermore, the modular nature of the synthesis allows for the creation of a library of alkyne-functionalized BODIPY dyes with a range of spectral properties, which can be valuable for multiplexed imaging experiments. The continued development of such functionalized fluorophores is crucial for advancing the fields of chemical biology and drug discovery.

References

- 1. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. BODIPY: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Site-specific conjugation of 8-ethynyl-BODIPY to a protein by [2 + 3] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Site-specific conjugation of 8-ethynyl-BODIPY to a protein by [2 + 3] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unito.it [iris.unito.it]

- 9. d-nb.info [d-nb.info]

6-Heptynoic Acid: A Versatile Tool for Protein Labeling and Modification

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptynoic acid is a valuable chemical reporter for the study of protein modifications and dynamics. As a short-chain fatty acid analog containing a terminal alkyne group, it can be utilized in two primary strategies for protein labeling: metabolic incorporation and in vitro chemical conjugation. The terminal alkyne serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as fluorophores or affinity tags, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This enables the visualization, identification, and quantification of labeled proteins within complex biological systems.

This document provides detailed protocols for both metabolic labeling of proteins in cell culture and in vitro chemical modification of purified proteins using this compound, followed by click chemistry-based detection.

Principle of the Method

The core of this methodology lies in the introduction of a terminal alkyne group into proteins of interest using this compound. This is achieved either by cellular metabolism, where the fatty acid analog is incorporated into proteins through post-translational modifications like acylation, or by direct chemical linkage to reactive amino acid residues on a purified protein. The incorporated alkyne is then selectively reacted with an azide-containing probe in a highly efficient and specific click chemistry reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Mammalian Cells

This protocol describes the metabolic incorporation of this compound into cellular proteins, followed by lysis and click chemistry for detection or enrichment. This method is particularly useful for studying protein acylation.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide (B81097) like Cy5-Azide for in-gel detection)

-

Click chemistry reagents:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

SDS-PAGE and Western blotting reagents or Mass Spectrometry equipment

Procedure:

-

Cell Culture and Labeling:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, replace the culture medium with fresh medium containing this compound at a final concentration of 50-100 µM.

-

Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). A time-course experiment is recommended to optimize labeling.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction (CuAAC):

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with the azide-functionalized reporter tag (e.g., 10 µM final concentration for a fluorescent probe, or 50 µM for a biotin (B1667282) probe).

-

Add the click chemistry reagents in the following order, vortexing gently after each addition:

-

TBTA (100 µM final concentration)

-

Copper(II) sulfate (1 mM final concentration)

-

TCEP or Sodium Ascorbate (1 mM final concentration)

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Analysis:

-

For In-Gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength.

-

For Enrichment and Mass Spectrometry: Proceed with streptavidin-biotin affinity purification to enrich the labeled proteins. The enriched proteins can then be digested on-bead and analyzed by LC-MS/MS for identification and quantification.

-

Protocol 2: In Vitro Chemical Conjugation to Purified Proteins

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a purified protein using EDC/NHS chemistry.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., MES or PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Desalting column or dialysis cassette

-

Azide-functionalized reporter tag

-

Click chemistry reagents (as in Protocol 1)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in the reaction buffer. A molar ratio of 1:1.2:1.2 (carboxylic acid:EDC:NHS) is recommended.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester of this compound.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the purified protein. The molar excess of the activated acid over the protein will determine the degree of labeling and should be optimized. A starting point of a 10- to 20-fold molar excess is suggested.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Removal of Excess Reagents:

-

Remove unreacted this compound and coupling reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Click Chemistry and Analysis:

-

Perform the click chemistry reaction on the alkyne-labeled protein as described in Protocol 1, step 3.

-

Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques.

-

Data Presentation

The following table summarizes the types of quantitative data that can be obtained using this compound for protein labeling, along with typical results.

| Parameter | Method of Analysis | Typical Quantitative Outcome | Reference |

| Labeling Specificity | In-gel Fluorescence Scanning | Fluorescent bands corresponding to proteins of interest, with low background. | [1] |

| Number of Identified Proteins | LC-MS/MS after Biotin Enrichment | Identification of dozens to hundreds of acylated proteins from a single experiment. | [2] |

| Site of Modification | Tandem Mass Spectrometry (MS/MS) | Precise identification of the amino acid residue modified with this compound. | [3] |

| Relative Quantification | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with MS | Quantify changes in protein acylation under different cellular conditions. | [3] |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy or Mass Spectrometry | Calculation of the average number of this compound molecules per protein (for in vitro labeling). | [4] |

Visualizations

Experimental Workflow for Metabolic Labeling and Identification of Acylated Proteins

Caption: Workflow for identifying acylated proteins using metabolic labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Caption: Schematic of the CuAAC click chemistry reaction.

In Vitro Protein Labeling Workflow

Caption: Workflow for in vitro protein labeling with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Labeling of Cells with 6-Heptynoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful technique for the study of post-translational modifications (PTMs), including protein acylation. 6-Heptynoic acid is a cell-permeable, short-chain fatty acid analog that contains a terminal alkyne group. This bioorthogonal handle allows for the selective visualization and enrichment of proteins and other biomolecules that have incorporated this fatty acid through metabolic processes. Once incorporated, the alkyne group can be specifically and efficiently derivatized with azide-containing tags (e.g., fluorophores or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables a wide range of downstream applications, from fluorescent imaging to quantitative proteomic analysis, providing valuable insights into the dynamic process of protein acylation and its role in cellular signaling.

Principle of the Technology

The metabolic labeling strategy using this compound is a two-step process. First, cells are incubated with this compound, which is taken up and activated to its coenzyme A (CoA) thioester by cellular enzymes. This alkyne-tagged fatty acyl-CoA can then be utilized by acyltransferases to modify proteins on various amino acid residues.

Following the metabolic labeling phase, the cells are lysed, and the proteome is subjected to a click chemistry reaction. In this step, an azide-functionalized reporter molecule is covalently attached to the alkyne handle of the incorporated this compound. The choice of the reporter molecule dictates the downstream analysis: a fluorescent azide (B81097) allows for in-gel or microscopic visualization of acylated proteins, while an azide-biotin tag enables the enrichment of labeled proteins for subsequent identification and quantification by mass spectrometry.

Applications

-

Profiling of Protein Acylation: Global analysis of protein acylation to identify novel acylated proteins and to study changes in acylation patterns in response to various stimuli or in different disease states.

-

Visualization of Acylated Proteins: In-gel fluorescence scanning and fluorescence microscopy to visualize the subcellular localization of acylated proteins.

-

Quantitative Proteomics: Enrichment of acylated proteins for identification and quantification by mass spectrometry-based proteomics, allowing for the determination of changes in the acylation status of specific proteins.

-

Studying Enzyme Activity: Investigating the activity of acyltransferases and deacylases by monitoring the incorporation and turnover of this compound.

-

Drug Discovery: Screening for inhibitors of enzymes involved in protein acylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound. Optimization of the concentration and incubation time may be required for different cell lines.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound. A typical starting concentration range is 25-100 µM. A vehicle control (DMSO or ethanol) should be run in parallel.

-

Remove the existing culture medium and wash the cells once with pre-warmed PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the experimental goals and the turnover rate of the acylation of interest.

-

After incubation, remove the labeling medium and wash the cells twice with cold PBS.

-

Harvest the cells by scraping in cold PBS.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.

Protocol 2: Lysis and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol details the lysis of metabolically labeled cells and the subsequent click chemistry reaction to attach a reporter molecule.

Materials:

-

Cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM in DMSO/t-butanol (4:1)

-

Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water

-

Sodium ascorbate (B8700270), 50 mM in water (freshly prepared)

-

SDS-PAGE sample buffer

Procedure:

-

Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µg in a volume of 50 µL)

-

Azide-functionalized reporter (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).

-

Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

-

Quench the reaction by adding SDS-PAGE sample buffer.

-

The samples are now ready for downstream analysis (e.g., SDS-PAGE, western blot, or enrichment).

Data Presentation

Table 1: Example of Quantitative Proteomic Data from this compound Labeling

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |

| P62805 | H-Ras | 2.5 | 0.001 | Signal transduction |

| P01112 | K-Ras | 2.1 | 0.005 | Signal transduction |

| P35908 | GNAI1 | 1.8 | 0.01 | G-protein signaling |

| Q05465 | FASN | 1.5 | 0.03 | Fatty acid synthesis |

| P04035 | GAPDH | 1.1 | 0.45 | Glycolysis |